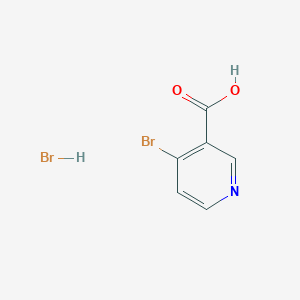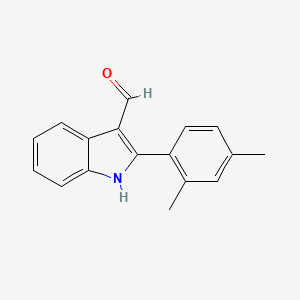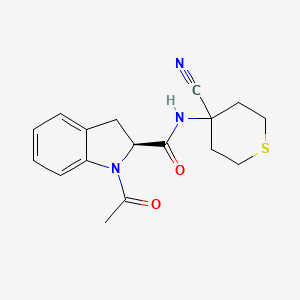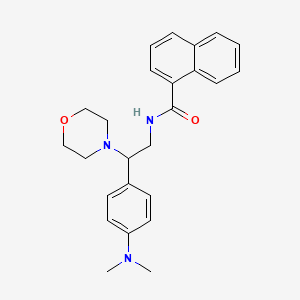
Dihidrocloruro de 2-(piperazin-1-il)propan-1-ol
Descripción general
Descripción
2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O and its molecular weight is 217.13. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperazin-1-yl)propan-1-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-yl)propan-1-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antifúngicos
Se sintetizó una nueva serie de 6-sustituidos-4-metil-3-(4-arilpiperazin-1-il)cinolinas como posibles agentes antifúngicos a través de la ciclización intramolecular de las respectivas 1-(2-arilhidrazono)-1-(4-arilpiperazin-1-il)propan-2-onas .
Actividad Antibacteriana
Se diseñó y sintetizó una nueva biblioteca de derivados de 3-(piperazin-1-il)-1,2-benzotiazol estructuralmente modificados mediante un procedimiento de varios pasos. Estos compuestos se evaluaron por su actividad antibacteriana mediante el método de difusión en agar .
Reactivo de Derivatización
La 1-(2-pirimidil)piperazina se puede utilizar como reactivo de derivatización para los grupos carboxilo en péptidos. Esto puede ser particularmente útil durante el análisis espectrofotométrico de fosfopéptidos .
Producción de Medicamentos Farmacéuticos
Los alcoholes heterocíclicos quirales, que se pueden sintetizar a partir de compuestos como el dihidrocloruro de 2-(piperazin-1-il)propan-1-ol, son precursores importantes para la producción de medicamentos farmacéuticos .
Producción de Productos Naturales
Estos alcoholes heterocíclicos quirales también se pueden utilizar en la producción de productos naturales .
Síntesis de Análogos de Azúcar
(S)-1-(furan-2-il)propan-1-ol ((S)-2), que se puede sintetizar a partir de compuestos como el this compound, se puede utilizar en la síntesis de análogos de azúcar .
Síntesis de Antibióticos
Este compuesto también se puede utilizar en la síntesis de antibióticos .
Síntesis de Fármacos Anticancerígenos
Por último, se puede utilizar en la síntesis de fármacos anticancerígenos .
Mecanismo De Acción
Target of Action
Similar compounds with a 3-(piperazin-1-yl)propan-2-ol moiety have been found to target bacterial cell membranes .
Mode of Action
This interaction can lead to irreversible damage to the cell membranes, resulting in leakage of cytoplasmic components .
Biochemical Pathways
The disruption of bacterial cell membranes can affect multiple biochemical pathways within the bacteria, leading to cell death .
Result of Action
Similar compounds have been shown to cause cell death in bacteria by damaging their cell membranes .
Análisis Bioquímico
Biochemical Properties
The role of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride in biochemical reactions is not well-documented in the literature. Piperazine derivatives are known to interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
The effects of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride on cells and cellular processes are not well-studied. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride in animal models .
Propiedades
IUPAC Name |
2-piperazin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(6-10)9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZADEUVHMMIGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222297-35-0 | |
| Record name | 2-(piperazin-1-yl)propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)

![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)



![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)
![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)
